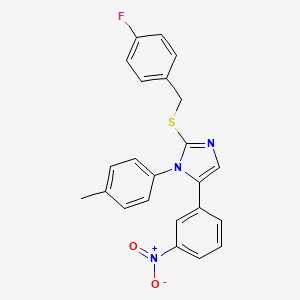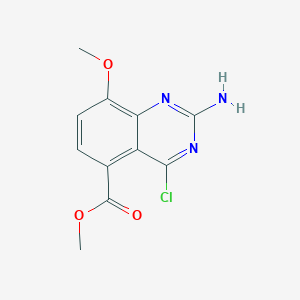
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is a chemical compound with the molecular formula C11H10ClN3O3 . It is also known by its synonyms “this compound” and "5-Quinazolinecarboxylic acid, 2-amino-4-chloro-8-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold .Molecular Structure Analysis
The molecular weight of “this compound” is 267.67 . The density is 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The structure-activity analysis showed that replacing the hydrogen atom at certain positions of the quinazoline skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 506.6±60.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用
Metabolism in Antimalarial Agents
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate and its derivatives, such as 8-aminoquinolines, have been extensively studied for their applications in antimalarial therapy. The metabolism of these compounds has been a significant area of research due to the toxic effects their metabolic products can have on erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. Studies on dogs dosed with tritium-labelled primaquine, a related compound, showed the excretion of metabolites including 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and others that could potentially form methemoglobin-forming compounds. These findings highlight the complexity of the metabolic pathways and the potential for developing safer antimalarial agents by understanding these mechanisms (Strother et al., 1981).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of omeprazole, a proton pump inhibitor (PPI), and related pharmaceutical impurities has also involved derivatives of this compound. Novel methods for synthesizing omeprazole and identifying pharmaceutical impurities have provided insights into the development of PPIs and the management of impurities that arise during the synthesis process. This area of study underscores the importance of precision in pharmaceutical synthesis to ensure drug safety and efficacy (Saini et al., 2019).
Nutritional Impacts and Methylation Reactions
The nutritional burden of methylation reactions, where compounds like this compound may play a role, has been explored in the context of dietary requirements and the impact on health. Methylation is a critical biological process, and understanding the nutritional aspects can help in managing diseases and optimizing health through diet (Bertolo & McBreairty, 2013).
Ocular Toxicity and Screening Guidelines
The potential ocular toxicity of compounds related to this compound, particularly in the context of antimalarial drugs like chloroquine and hydroxychloroquine, has led to the development of screening guidelines to monitor and manage the risk. These guidelines are crucial for ensuring the safe use of drugs that contain such compounds, especially given the severe effects that can arise from toxicity (Jones, 1999).
特性
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

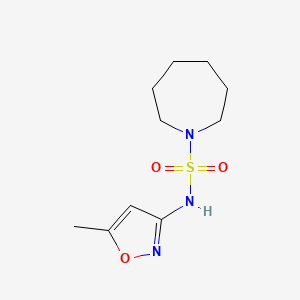
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)


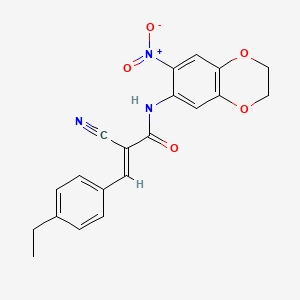
![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)
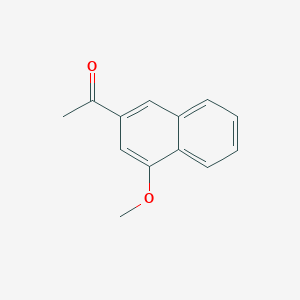
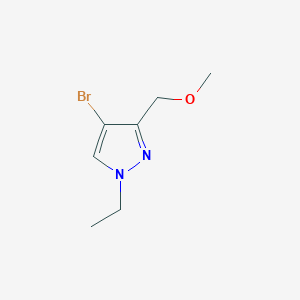

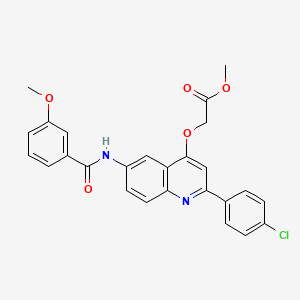
![2-(2-Bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride](/img/structure/B2811165.png)
![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)

